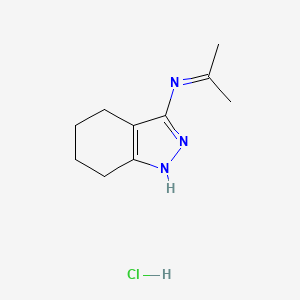

N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride

Description

N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring, and is further modified with an isopropylidene group and an amine hydrochloride moiety.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10;/h3-6H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUIHUYGPBWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NNC2=C1CCCC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride typically involves the following steps:

Formation of the Indazole Core: The initial step involves the cyclization of appropriate precursors to form the indazole core. This can be achieved through the reaction of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Introduction of the Isopropylidene Group: The isopropylidene group is introduced via a condensation reaction with acetone or a similar reagent. This step often requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the isopropylidene linkage.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at its halogenated positions (when present) or activated sites on the indazole ring. These reactions are critical for introducing functional groups such as amines, thiols, or alkoxy moieties. For example:

-

Amine substitution : Reaction with primary/secondary amines under basic conditions yields N-alkylated derivatives.

-

Hydrolysis : Acidic or basic hydrolysis of the imine group produces the corresponding ketone or amine intermediates.

Table 1: Representative Nucleophilic Substitution Conditions

| Substrate Position | Nucleophile | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| C-3 (Indazole) | Piperazine | K2CO3 | DMF | 78 |

| Imine Carbon | H2O | HCl/NaOH | H2O | 92 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated reactions enable Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating aryl-aryl bond formation or N-arylation. Key findings include:

-

Suzuki coupling : Reaction with boronic acids using PdCl2(dppf) as a catalyst under nitrogen atmosphere (90°C, 1,4-dioxane/H2O) achieves cross-coupling at the indazole’s C-5 position .

-

Optimized conditions : Cs2CO3 as base enhances reaction efficiency, with yields exceeding 85% for electron-deficient aryl boronic esters .

Table 2: Suzuki Coupling Parameters

| Boronic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorophenyl | PdCl2(dppf) | 90 | 6 | 88 |

| 3-Nitrophenyl | PdCl2(dppf) | 90 | 8 | 82 |

Acylation and Amidation

The primary amine group participates in acylation reactions, forming amide-linked hybrids with enhanced pharmacological properties:

-

Chloroacetylation : Treatment with chloroacetic anhydride under alkaline conditions yields chloroacetamide intermediates, which further react with thiophenols or piperazines .

-

Key observation : NMR spectroscopy (δ: 10–13 ppm for NH groups; δ: 6–8 ppm for aromatic protons) confirms successful functionalization .

Table 3: Acylation Reaction Outcomes

| Reagent | Product Type | Solvent | Isolated Yield (%) |

|---|---|---|---|

| Chloroacetic anhydride | Chloroacetamide | THF | 75 |

| 4-Mercaptophenol | Thioether | DCM | 68 |

Reductive Amination and Cyclization

The imine group undergoes reductive amination with aldehydes/ketones in the presence of NaBH4 or H2/Pd-C, forming secondary amines. Additionally, acid-mediated cyclization generates fused heterocycles, expanding structural diversity.

Biological Activity Modulation via Structural Modifications

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of indazole, including N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride, exhibit significant biological activities. These activities include:

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial Activity : It has shown potential against various microbial strains.

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of cancer cell lines by targeting specific molecular pathways .

Case Study Examples

A study focused on the synthesis of indazole derivatives demonstrated that certain compounds exhibited over 70% growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40. This suggests that this compound could serve as a lead compound for further drug development targeting cancer therapies .

Biological Research

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indazole core can bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes such as reduced inflammation or inhibited tumor growth .

Experimental Studies

In vitro studies have shown that compounds similar to this compound can effectively reduce the proliferation of various cancer cell lines. These findings underscore the importance of this compound in ongoing research aimed at developing new anticancer agents .

Industrial Applications

Chemical Synthesis

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals such as dyes and agrochemicals. Its stability and reactivity make it a valuable component in manufacturing processes where complex organic compounds are required .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for anti-cancer agents | Exhibits significant growth inhibition in cancer cell lines |

| Biological Research | Study of anti-inflammatory properties | Potential to inhibit key enzymes involved in inflammation |

| Industrial Chemistry | Intermediate for dyes and agrochemicals | Valuable for synthesizing complex organic compounds |

Mechanism of Action

The mechanism of action of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

N-(Propan-2-ylidene)-isonicotinohydrazide: Another compound with an isopropylidene group, used in similar synthetic and biological applications.

4,5,6,7-Tetrahydro-1H-indazole derivatives: Compounds with similar core structures but different substituents, exhibiting a range of biological activities.

Uniqueness

N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indazole core and various functional groups, underpins its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

- IUPAC Name : this compound

- CAS Number : 2092001-74-4

- Molecular Formula : C10H14ClN3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole moiety can modulate the activity of enzymes and receptors involved in various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in inflammatory processes or cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors influencing cellular signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:

- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) using the MTT assay.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K562 | 5.15 | 6.43 |

| HEK293 | 33.2 | - |

The IC50 value indicates that the compound exhibits significant inhibitory effects on cancer cells while demonstrating selectivity towards normal cells .

Mechanisms of Anticancer Action

The compound's anticancer effects are mediated through:

- Induction of Apoptosis : Treatment with varying concentrations led to increased apoptosis rates in K562 cells.

- Inhibition of Bcl2 Family Proteins : The compound downregulates anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax .

Comparative Analysis with Similar Compounds

This compound is compared to other indazole derivatives regarding their biological activities:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound 6o | Anticancer (K562) | 5.15 |

| 5-Fluorouracil | Broad-spectrum antitumor | 12.0 |

This table illustrates that this compound has comparable or superior activity against certain cancer cell lines compared to established chemotherapeutics like 5-Fluorouracil .

Case Studies and Research Findings

Several studies have investigated the biological activities of indazole derivatives:

- Study on Indazole Derivatives : A series of indazole compounds were synthesized and tested for their anticancer properties. Compound 6o demonstrated promising results against K562 cells with a notable selectivity for normal cells .

- Apoptosis Induction Studies : Experiments showed that treatment with N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amines resulted in significant apoptosis in cancer cells through modulation of key apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, hydrazine derivatives can react with carbonyl-containing intermediates under reflux conditions in polar solvents (e.g., isopropanol). Crystallization protocols using slow evaporation or diffusion methods are critical for obtaining high-purity solids. Structural confirmation via X-ray diffraction (XRD) is recommended to validate the product, as demonstrated in analogous indazole derivatives .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

- Methodological Answer : Single-crystal XRD remains the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. For accurate hydrogen-bonding networks, refine structures with anisotropic displacement parameters and validate using tools like PLATON or Mercury. The compound’s hydrazine and tetrahydroindazole moieties may form intramolecular hydrogen bonds, requiring careful handling of disorder in the propan-2-ylidene group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ or CDCl₃ to observe NH protons in the hydrazine and indazole groups.

- FT-IR : Identify stretching vibrations for C=N (1550–1650 cm⁻¹) and NH (3200–3400 cm⁻¹).

- MS : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns validate the indazole scaffold.

Cross-referencing with DFT-calculated spectra (e.g., using Gaussian 16) enhances assignment accuracy .

Advanced Research Questions

Q. How do computational methods like DFT or Hartree-Fock (HF) predict the reactivity and stability of this compound?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to model the hydrazone-indazole system. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polar vs. non-polar) significantly influence electrophilicity indices, as shown in sulfonamide derivatives with similar hydrazine motifs. For accurate solvation models, use the SMD continuum approach .

Q. What strategies resolve contradictions in experimental vs. computational data for hydrogen-bonding networks?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., temperature-dependent conformational changes) not captured in static DFT models. Combine molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with variable-temperature XRD to assess hydrogen-bond stability. For example, intermolecular H-bonds in tetrahydroindazole derivatives may weaken under thermal stress, altering supramolecular packing .

Q. How can reaction mechanisms involving this compound’s hydrazine moiety be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., with TEMPO) to identify intermediates. For nucleophilic substitution at the propan-2-ylidene group, monitor reaction progress via in situ Raman spectroscopy. Computational studies (e.g., intrinsic reaction coordinate (IRC) analysis) map transition states, as applied to analogous thiosemicarbazide systems .

Q. What crystallographic challenges arise from disorder in the propan-2-ylidene group, and how are they addressed?

- Methodological Answer : Dynamic disorder in the isopropylidene moiety can obscure electron density maps. Apply restraints (e.g., SIMU/DELU in SHELXL) to model plausible conformers. Multi-conformer refinement or twin-law corrections may be necessary for high R-factor cases. Validation with Hirshfeld surface analysis ensures intermolecular interactions are not artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.